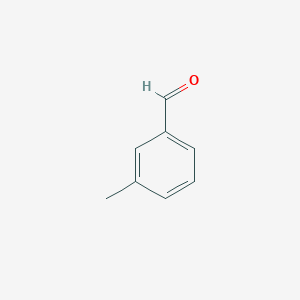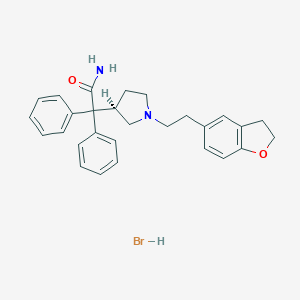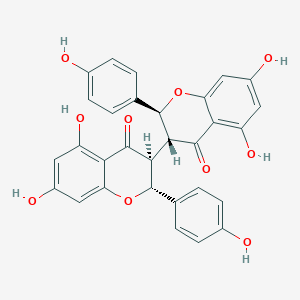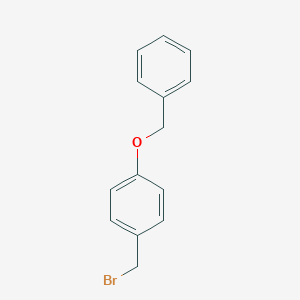
2-Methylpyridine-5-boronic acid
Übersicht
Beschreibung
2-Methylpyridine-5-boronic acid is used as an organic chemical synthesis intermediate . It is a part of the Alfa Aesar product portfolio, now under the Thermo Scientific Chemicals brand .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr) 3 or B(OMe) 3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Chemical Reactions Analysis
2-Methylpyridine-5-boronic acid is used as an organic chemical synthesis intermediate . It is slightly soluble in water and is stable under recommended storage conditions . It is incompatible with oxidizing agents .
Physical And Chemical Properties Analysis
2-Methylpyridine-5-boronic acid is slightly soluble in water . It is stable under recommended storage conditions . Unfortunately, specific details about its physical properties such as melting point, boiling point, and density were not found.
Wissenschaftliche Forschungsanwendungen
Organic Chemical Synthesis Intermediate
“2-Methylpyridine-5-boronic acid” is used as an organic chemical synthesis intermediate . This means it is a substance produced during the synthesis of another compound. It is a crucial component in the creation of a variety of organic compounds.
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds which “2-Methylpyridine-5-boronic acid” belongs to, are used in cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds, and are vital in the production of many organic compounds.
Catalysis
Borinic acids are also used in catalysis . A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. In this case, “2-Methylpyridine-5-boronic acid” can be used to speed up certain chemical reactions.
Medicinal Chemistry
In the field of medicinal chemistry, borinic acids have found applications . They can be used in the synthesis of bioactive compounds, which have effects on biological systems and can be used in the development of new drugs.
Polymer Materials
Borinic acids are used in the development of polymer materials . Polymers are large molecules made up of repeating subunits, and are used in a wide variety of applications, from plastics to medicines.
Optoelectronics Materials
Lastly, borinic acids are used in the creation of optoelectronics materials . These are materials that interact with light, and are used in devices such as LEDs, solar cells, and photodetectors.
Wirkmechanismus
Target of Action
2-Methylpyridine-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely applied in the formation of carbon-carbon bonds . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Methylpyridine-5-boronic acid interacts with the palladium catalyst through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 2-methylpyridine-5-boronic acid) from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making this organoboron reagent highly effective .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Methylpyridine-5-boronic acid, affects the carbon-carbon bond formation pathway . The reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon-carbon bonds, which can significantly affect the downstream synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could influence its distribution and availability in a reaction mixture.
Result of Action
The primary result of the action of 2-Methylpyridine-5-boronic acid in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 2-Methylpyridine-5-boronic acid is influenced by various environmental factors. For instance, the compound’s stability and effectiveness can be affected by the presence of air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the overall efficacy of the Suzuki–Miyaura coupling reaction .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Boronic acids, including 2-Methylpyridine-5-boronic acid, are highly valuable building blocks in organic synthesis . They have been used in a variety of chemical transformations, and new applications continue to be explored. For instance, the Suzuki–Miyaura coupling, which involves boronic acids, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . As our understanding of these compounds grows, we can expect to see them used in increasingly diverse and innovative ways in the field of organic synthesis .
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSCPDSQJSBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984457 | |
| Record name | (6-Methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridine-5-boronic acid | |
CAS RN |
659742-21-9 | |
| Record name | (6-Methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)






![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)



![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)

